molecular formula C12H7ClO2S B3042879 8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde CAS No. 680215-50-3

8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde

Cat. No.: B3042879
CAS No.: 680215-50-3
M. Wt: 250.7 g/mol
InChI Key: XXDVPOYQPCCYNS-UHFFFAOYSA-N
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Description

8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a chromene ring. The presence of a chlorine atom at the 8th position and an aldehyde group at the 2nd position makes this compound unique. It is of interest in various fields of research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde can be achieved through several methods. One common approach involves the intramolecular palladium-catalyzed cyclization of 4-aryl-oxymethyl-5-iodothiophene-2-carbaldehydes . This method is efficient and provides good yields of the desired product.

Another method involves the electrophilic substitution at the C-8 position of 4H-thieno[3,2-c]chromene-2-carbaldehyde, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group in its structure. This combination of functional groups allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO2S/c13-8-1-2-11-10(4-8)12-7(6-15-11)3-9(5-14)16-12/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDVPOYQPCCYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C(O1)C=CC(=C3)Cl)SC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde
Reactant of Route 2
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde
Reactant of Route 4
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde
Reactant of Route 5
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde
Reactant of Route 6
8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde

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